molecular formula C8H11BN2O2 B13670809 (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid

(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid

Cat. No.: B13670809
M. Wt: 178.00 g/mol
InChI Key: YPSWZHPCKIDSRL-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid is a boronic acid derivative of the naphthyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid typically involves multi-step processes. One common method includes the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine with boronic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid is unique due to its specific boronic acid group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H11BN2O2

Molecular Weight

178.00 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylboronic acid

InChI

InChI=1S/C8H11BN2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10,12-13H,1-2,5H2

InChI Key

YPSWZHPCKIDSRL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CNCC2)N=C1)(O)O

Origin of Product

United States

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